molecular formula C5H9FN2O B3169156 4-Fluoropyrrolidine-2-carboxamide CAS No. 934972-82-4

4-Fluoropyrrolidine-2-carboxamide

Cat. No.: B3169156
CAS No.: 934972-82-4
M. Wt: 132.14 g/mol
InChI Key: UMTORPRXIWIVFS-UHFFFAOYSA-N
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Description

4-Fluoropyrrolidine-2-carboxamide is a fluorinated derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.

Mechanism of Action

Target of Action

4-Fluoropyrrolidine-2-carboxamide, also known as Danicopan, is a small molecule complement factor D inhibitor . The primary target of this compound is the alternative pathway of the complement system . The complement system plays a crucial role in the body’s immune response, and the alternative pathway is one of the three pathways that activate the system .

Mode of Action

Danicopan selectively blocks the alternative pathway of the complement system . By inhibiting the function of complement factor D, it prevents the formation of the C3 convertase, C3bBb, thereby inhibiting the amplification loop of the alternative pathway . This action helps to mitigate the effects of diseases mediated by the complement system, such as paroxysmal nocturnal hemoglobinuria (PNH) .

Biochemical Pathways

The alternative pathway of the complement system is a part of the body’s immune response. It is constantly active at a low level, but can be rapidly amplified upon recognition of pathogenic surfaces . By blocking the alternative pathway, Danicopan prevents the amplification of the immune response, thereby reducing the symptoms of diseases like PNH .

Pharmacokinetics

It is known that the compound is administered orally .

Result of Action

The primary result of Danicopan’s action is the reduction of symptoms in patients with PNH . By blocking the alternative pathway of the complement system, it prevents the breakdown of red blood cells (hemolysis) that characterizes this disease . This results in a decrease in anemia and a reduction in the need for blood transfusions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoropyrrolidine-2-carboxamide typically involves the fluorination of pyrrolidine derivatives. One common method includes the reaction of (2S,4R)-4-hydroxyproline with fluorinating agents such as Fluolead (4-tert-butyl-2,6-dimethylphenylsulfur trifluoride) to yield this compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale fluorination processes using robust and efficient fluorinating agents. These methods are designed to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoropyrrolidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include fluorinated amines, carbonyl compounds, and substituted pyrrolidine derivatives .

Scientific Research Applications

4-Fluoropyrrolidine-2-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Fluoropyrrolidine-2-carboxamide is unique due to the presence of the fluorine atom, which significantly alters its chemical and biological properties. This fluorine substitution enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable tool in medicinal chemistry and other scientific research fields .

Properties

IUPAC Name

4-fluoropyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FN2O/c6-3-1-4(5(7)9)8-2-3/h3-4,8H,1-2H2,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTORPRXIWIVFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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